Apocynol A

Vue d'ensemble

Description

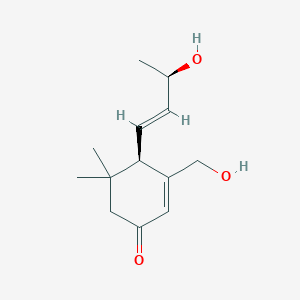

Apocynol A is a sesquiterpenoid compound . It has the molecular formula C13H20O3 .

Molecular Structure Analysis

The molecular structure of Apocynol A is characterized by a molecular weight of 224.30 g/mol . The IUPAC name is (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one . The compound has two defined atom stereocenters and one defined bond stereocenter .Physical And Chemical Properties Analysis

Apocynol A has a molecular weight of 224.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 224.14124450 g/mol . The topological polar surface area is 57.5 Ų .Applications De Recherche Scientifique

Oxidation of Lignin

Apocynol A plays a significant role in the oxidation of lignin, which is the second most abundant component in biomass and considered as the most abundant and available renewable source of aromatics in nature . The catalytic oxidation transformation of lignin toward the production of highly functionalized aromatic chemicals is an efficient way for high-value chemicals .

Production of Value-Added Aromatics

Apocynol A is used in the production of value-added aromatics by oxidation of lignin with transition metal complexes . This process involves the use of various transition metal complexes for the effective transformation of lignin and lignin model compounds to aromatic building blocks .

Catalyst in Microwave Radiation

Apocynol A has been reported to be an efficient catalyst when immobilized on a siliceous SBA-15 support. It can efficiently oxidize both lignin model phenolic monomer apocynol and lignin model dimer containing β-O-4 linkage under microwave radiation .

Biomass Depolymerization

Apocynol A is involved in the oxidative solvolysis of lignin, a process that involves the depolymerization of the lignin macromolecule and repolymerization of fragments . This process is influenced by heating methods, reaction conditions, presence of a catalyst and solvent systems .

Development of Novel Catalysts

Research has been conducted on the development of novel catalysts for oxidative solvolysis of lignin and their performance, with Apocynol A playing a crucial role .

Clinical Trials for COPD and Asthma

Small scale early stage clinical trials for Apocynol A were conducted for chronic obstructive pulmonary disease (COPD) in 2011 and asthma in 2012 .

Safety and Hazards

Mécanisme D'action

Target of Action

Apocynol A is a sesquiterpenoid compound The primary targets of Apocynol A are not explicitly mentioned in the available literature

Mode of Action

It’s structurally related compound, apocynin, is known to inhibit nadph oxidase activity, which is effective in preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes

Biochemical Pathways

A study has shown that a nitrone derivative of apocynin, a compound related to apocynol a, was involved in the metabolism of ferulic acid, leading to the production of vanillin . This suggests that Apocynol A might also influence certain biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

A study on a related compound, apocynin, showed that it had a short half-life (61 min) and low bioavailability (28%) when administered orally . A nitrone derivative of Apocynin showed improved pharmacokinetic behavior, with a longer half-life and higher bioavailability

Result of Action

A related compound, apocynin, has been shown to prevent the formation of free radicals, oxygen ions, and peroxides in the body . This suggests that Apocynol A might have similar effects, but more research is needed to confirm this.

Action Environment

It’s known that the compound is a sesquiterpenoid, a class of compounds that are often sensitive to environmental conditions

Propriétés

IUPAC Name |

(4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3/b5-4+/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPUEQDFCJBNBF-DMKSKQPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1C(=CC(=O)CC1(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apocynol A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.